molecular formula C13H9ClO3 B6396458 5-Chloro-3-(4-hydroxyphenyl)benzoic acid CAS No. 1261932-10-8

5-Chloro-3-(4-hydroxyphenyl)benzoic acid

Cat. No.: B6396458
CAS No.: 1261932-10-8
M. Wt: 248.66 g/mol
InChI Key: NYDWSTLEQYAZTH-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-hydroxyphenyl)benzoic acid is a benzoic acid derivative with a chlorine substituent at the 5-position and a 4-hydroxyphenyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₉ClO₃ (molecular weight: 248.66 g/mol). The compound combines electron-withdrawing (chloro) and electron-donating (hydroxyphenyl) groups, which influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

3-chloro-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDWSTLEQYAZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688730
Record name 5-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-10-8
Record name 5-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxyphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. It is believed to bind to certain proteins, altering their structure and function. This can lead to various biological effects, depending on the proteins affected. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
5-Chloro-3-(4-hydroxyphenyl)benzoic acid Cl (C5), 4-OHPh (C3) 248.66 Not explicitly reported; inferred from analogs N/A
4-(4-Hydroxyphenyl)benzoic acid 4-OHPh (C4) 214.21 Purity >97.0% (HPLC), CAS RN 58574-03-1
5-Chloro-4-hydroxybiphenyl-3-carboxylic acid Cl (C5), OH (C4), Ph (C3) 248.66 Synonym: 3-chloro-2-hydroxy-5-phenyl-benzoic acid
Benzoic acid -H 122.12 High extraction rate (98% in <5 min)
(+)-Catechin gallate Polyphenolic structure 442.37 Identified in plant extracts

Key Observations :

  • The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may improve interactions with biological targets or extraction phases .
  • Positional isomerism (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl substitution) significantly alters electronic distribution and biological activity, as seen in analogs like 5-chloro-4-hydroxybiphenyl-3-carboxylic acid .
Antimicrobial Activity of Benzoic Acid Derivatives
  • SS3,4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl] benzoic acid : Exhibits potent activity against Escherichia coli (gram-negative bacteria), attributed to the synergistic effects of the chloro and hydroxyphenyl groups disrupting bacterial membranes .
  • 5-Chloro-3-(4-fluorophenylsulfanyl) derivatives : Demonstrated efficacy in synthetic pathways, though biological data are unspecified .
  • Unsubstituted benzoic acid: Known for broad-spectrum antimicrobial activity, but halogenation (e.g., Cl) enhances specificity and potency against resistant strains .

Comparison Insight: The absence of the azetidinone ring in this compound may reduce its antibacterial potency compared to SS3 derivatives. However, the hydroxyphenyl group could compensate by enabling hydrogen bonding with microbial enzymes .

Extraction and Solubility Trends

  • Extraction Efficiency: Benzoic acid and phenol are extracted rapidly (>98% in 5 minutes) via emulsion liquid membranes due to high distribution coefficients (log P ~1.9–2.5) . Chlorinated analogs like this compound likely exhibit even higher log P values, favoring organic-phase partitioning but requiring optimized pH for ionizable -COOH and -OH groups .
  • Diffusivity: Effective diffusivity in membrane phases follows: benzoic acid > acetic acid > phenol . The chloro substituent may reduce diffusivity slightly compared to unsubstituted benzoic acid due to increased molecular weight.

Functional Group Impact on Bioactivity

  • Chlorine (Cl) : Enhances lipophilicity and electron-withdrawing effects, stabilizing negative charges on carboxylate groups and improving membrane penetration .
  • However, the single hydroxyl group in the target compound may limit this activity compared to polyphenols like (+)-catechin gallate .

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